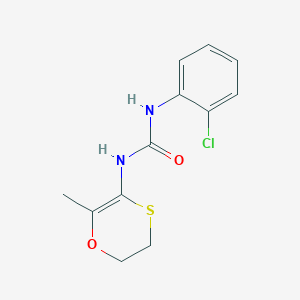
N-(2-Chlorophenyl)-N'-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea is a synthetic organic compound It is characterized by the presence of a chlorophenyl group and a dihydro-1,4-oxathiin ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea typically involves the reaction of 2-chloroaniline with a suitable isocyanate derivative. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
N-(2-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding sulfoxide or sulfone, while reduction could lead to the formation of amines or alcohols.
科学的研究の応用
N-(2-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea may have applications in various scientific research fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of N-(2-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
N-(2-Chlorophenyl)-N’-phenylurea: Lacks the oxathiin ring structure.
N-(2-Methylphenyl)-N’-(2-chlorophenyl)urea: Similar structure but different substitution pattern.
N-(2-Chlorophenyl)-N’-(2-methyl-1,3-thiazol-4-yl)urea: Contains a thiazole ring instead of an oxathiin ring.
Uniqueness
N-(2-Chlorophenyl)-N’-(2-methyl-5,6-dihydro-1,4-oxathiin-3-yl)urea is unique due to the presence of the dihydro-1,4-oxathiin ring, which may impart distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
88258-75-7 |
|---|---|
分子式 |
C12H13ClN2O2S |
分子量 |
284.76 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-3-(6-methyl-2,3-dihydro-1,4-oxathiin-5-yl)urea |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-11(18-7-6-17-8)15-12(16)14-10-5-3-2-4-9(10)13/h2-5H,6-7H2,1H3,(H2,14,15,16) |
InChIキー |
NVNGGWGVMBAJGA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SCCO1)NC(=O)NC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14400857.png)
![2-[Bis(methylsulfanyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B14400864.png)
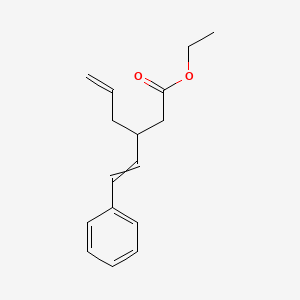
![5-[4-(2-Methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400878.png)
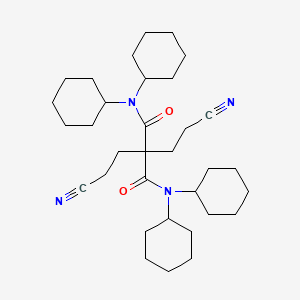
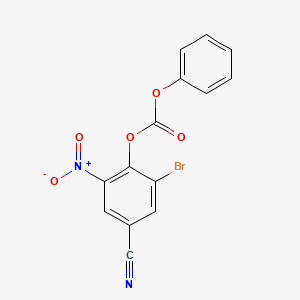
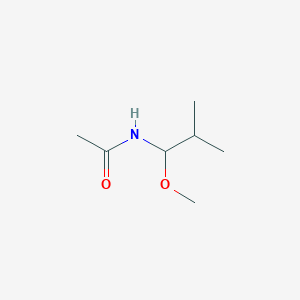

![1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene](/img/structure/B14400927.png)
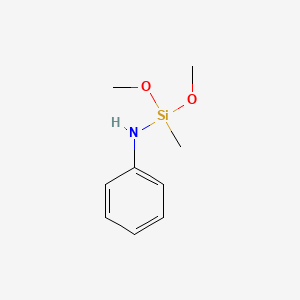
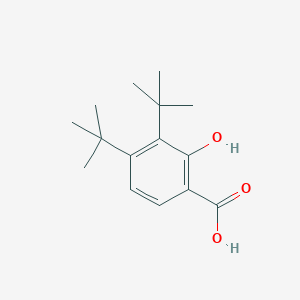
![N,N'-Dicyano-N''-[3-(4-{3-[(diaminomethylidene)amino]propoxy}butoxy)propyl]guanidine](/img/structure/B14400945.png)
![Piperidine, 1-[[(phenylmethyl)imino]methyl]-](/img/structure/B14400949.png)

